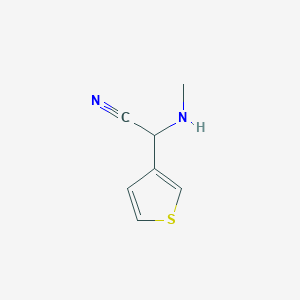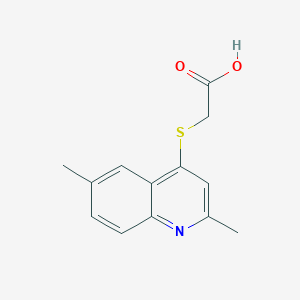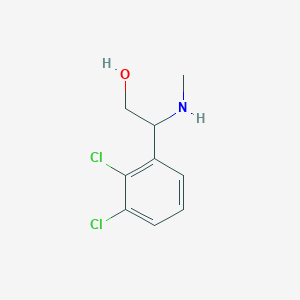
5-chloro-N-(2-chloropyridin-3-yl)-2-methoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cloro-N-(2-cloropiridin-3-il)-2-metoxibenceno-1-sulfonamida es un compuesto orgánico que pertenece a la clase de las sulfonamidas. Este compuesto se caracteriza por la presencia de un grupo sulfonamida unido a un anillo de benceno, que está además sustituido con un grupo metoxi, un átomo de cloro y un anillo de piridina. La estructura única de este compuesto lo convierte en objeto de interés en varios campos de investigación científica, incluyendo la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-cloro-N-(2-cloropiridin-3-il)-2-metoxibenceno-1-sulfonamida típicamente implica múltiples pasos. Un método común incluye la sulfonación de 2-metoxibenceno con ácido clorosulfónico para introducir el grupo sulfonamida. Esto es seguido por la cloración del anillo de benceno usando cloruro de tionilo. El paso final involucra el acoplamiento del derivado de benceno clorado con 2-cloropiridina en condiciones básicas para formar el compuesto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para garantizar la escalabilidad y la reproducibilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
5-cloro-N-(2-cloropiridin-3-il)-2-metoxibenceno-1-sulfonamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo metoxi puede ser oxidado para formar un grupo hidroxilo.
Reducción: El grupo nitro, si está presente, puede ser reducido a un grupo amina.
Sustitución: Los átomos de cloro pueden ser sustituidos por otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o gas hidrógeno (H2) en presencia de un catalizador de paladio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo requieren el uso de bases como hidróxido de sodio (NaOH) o carbonato de potasio (K2CO3).
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo metoxi puede producir 5-cloro-N-(2-cloropiridin-3-il)-2-hidroxibenceno-1-sulfonamida, mientras que la sustitución nucleofílica de los átomos de cloro puede producir varios derivados sustituidos.
Aplicaciones Científicas De Investigación
5-cloro-N-(2-cloropiridin-3-il)-2-metoxibenceno-1-sulfonamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 5-cloro-N-(2-cloropiridin-3-il)-2-metoxibenceno-1-sulfonamida implica su interacción con dianas moleculares específicas. El grupo sulfonamida puede inhibir la actividad de ciertas enzimas al imitar la estructura de los sustratos naturales. Esta inhibición puede interrumpir vías bioquímicas esenciales, lo que lleva a los efectos terapéuticos deseados. Las dianas moleculares exactas y las vías involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
5-cloro-2-metoxibencenosulfonamida: Carece del anillo de piridina, haciéndolo menos complejo.
N-(2-cloropiridin-3-il)-2-metoxibencenosulfonamida: Estructura similar pero sin el átomo de cloro en el anillo de benceno.
2-metoxibencenosulfonamida: Forma más simple, careciendo de ambos átomos de cloro y el anillo de piridina.
Unicidad
La presencia de ambos átomos de cloro y el anillo de piridina en 5-cloro-N-(2-cloropiridin-3-il)-2-metoxibenceno-1-sulfonamida contribuye a sus propiedades químicas únicas y potenciales actividades biológicas. Estas características estructurales pueden mejorar su afinidad de unión a dianas moleculares y mejorar su eficacia general en diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H10Cl2N2O3S |
|---|---|
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
5-chloro-N-(2-chloropyridin-3-yl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O3S/c1-19-10-5-4-8(13)7-11(10)20(17,18)16-9-3-2-6-15-12(9)14/h2-7,16H,1H3 |
Clave InChI |
KUYYDERPWUETAY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Pyridinecarboxamide, N-[4-(aminosulfonyl)phenyl]-](/img/structure/B12128115.png)
![6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12128125.png)
![4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid](/img/structure/B12128127.png)
![Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B12128129.png)
![4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester](/img/structure/B12128135.png)

![2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]-](/img/structure/B12128146.png)



![(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12128169.png)

